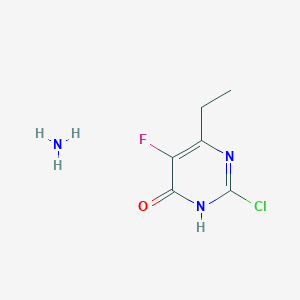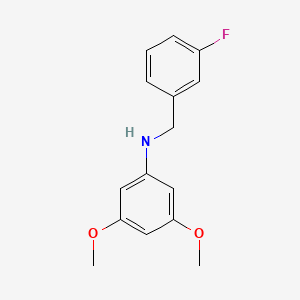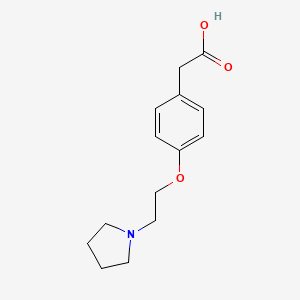
2-(4-(2-(吡咯烷-1-基)乙氧基)苯基)乙酸
描述
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid is a synthetic compound characterized by its unique structure which includes a pyrrolidinyl group, an ethoxy chain, and a phenylacetic acid backbone
科学研究应用
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological systems, possibly acting as a ligand or inhibitor in various biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials due to its unique reactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. A common route includes the alkylation of pyrrolidine with 2-bromoethanol to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then etherified with 4-bromoacetophenone to yield 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetophenone, which is subsequently converted to 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid through hydrolysis and decarboxylation reactions.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yield and purity, often utilizing automated reactors and continuous flow chemistry methods. Key steps include efficient purification techniques such as recrystallization or column chromatography to isolate the target compound from reaction by-products.
化学反应分析
Types of Reactions
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid can undergo various chemical reactions including:
Oxidation: Converts the phenylacetic acid group into different oxidation states.
Reduction: Reduces the phenylacetic acid group to alcohols or aldehydes under specific conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of active sites on the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Can involve various halides, acids, and bases depending on the desired functional group transformations.
Major Products Formed
The major products of these reactions include different derivatives of the phenylacetic acid, such as alcohols, aldehydes, and substituted phenylacetic acids with varying functional groups.
作用机制
The mechanism by which 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. For example, its structural analogy to other bioactive molecules suggests potential binding to receptors or enzymes involved in metabolic pathways.
相似化合物的比较
When compared to other similar compounds, 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid stands out due to its unique combination of functional groups, which provide diverse reactivity and potential applications. Some similar compounds include:
2-(4-(2-(Morpholin-4-yl)ethoxy)phenyl)acetic acid: Similar structure with a morpholine ring instead of a pyrrolidine ring.
2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetic acid: Incorporates a piperidine ring, offering different chemical properties and biological activities.
This uniqueness lies in the pyrrolidinyl group, which imparts distinct steric and electronic characteristics, making 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid particularly versatile for various applications.
属性
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJSJQJLHEUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651627 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-90-7 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


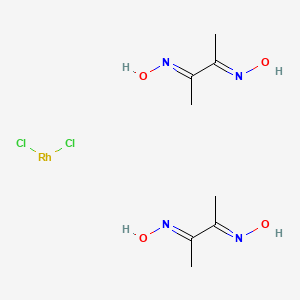

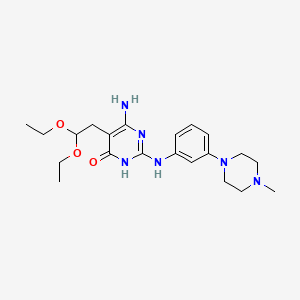
![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)
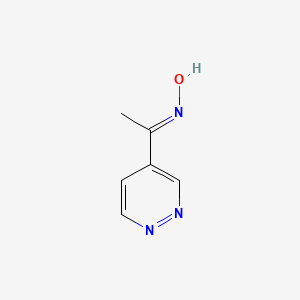
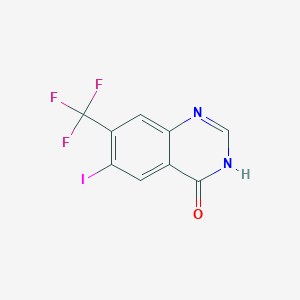
![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)
![disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497424.png)

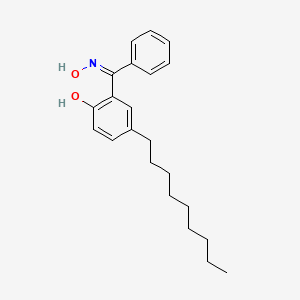
![2-(3,4-dimethoxybenzyl)-7-((2S,3S)-2-hydroxy-6-phenylhexan-3-yl)-5-methylimidazo[1,5-f][1,2,4]triazin-4(3H)-one](/img/structure/B1497432.png)
